molecular formula C5H13NO9P2 B14586031 3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid CAS No. 61095-11-2

3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid

Cat. No.: B14586031
CAS No.: 61095-11-2
M. Wt: 293.11 g/mol
InChI Key: PJAPBJCUHYZWMW-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid is an organic compound that contains both amino and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid typically involves the reaction of 3,3-diphosphonopropanoic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or pathways involved in disease processes.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropanoic acid: Similar in structure but lacks the phosphonic acid groups.

    2-Hydroxyethylphosphonic acid: Contains the phosphonic acid group but lacks the amino group.

    3,3-Diphosphonopropanoic acid: Contains the phosphonic acid groups but lacks the amino and hydroxyethyl groups.

Uniqueness

3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid is unique due to the presence of both amino and phosphonic acid functional groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

61095-11-2

Molecular Formula

C5H13NO9P2

Molecular Weight

293.11 g/mol

IUPAC Name

3-(2-hydroxyethylamino)-3,3-diphosphonopropanoic acid

InChI

InChI=1S/C5H13NO9P2/c7-2-1-6-5(3-4(8)9,16(10,11)12)17(13,14)15/h6-7H,1-3H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

PJAPBJCUHYZWMW-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(CC(=O)O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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